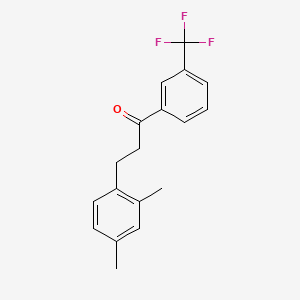

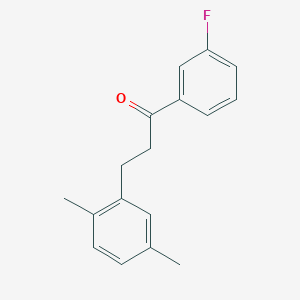

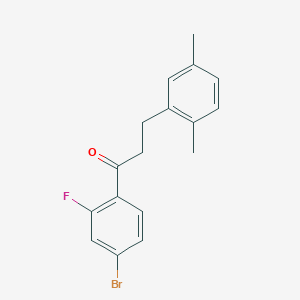

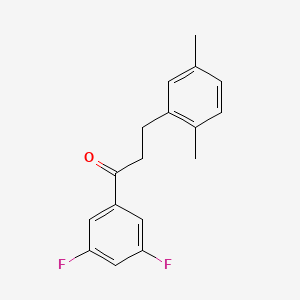

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone, commonly known as 3-CCP, is a chemical compound that belongs to the family of phenylpropanoids. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related chloro- and fluoro-substituted compounds focuses on their synthesis and structural characterization. For instance, Satheeshkumar et al. (2017) synthesized 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorophenyl counterpart, analyzing their molecular geometry and chemical reactivity through various spectroscopic techniques and quantum chemical studies (Satheeshkumar et al., 2017).

Copolymerization and Material Properties

Kim et al. (1999) and Hussain et al. (2019) studied the copolymerization of similar trisubstituted ethylenes with styrene, examining their compositions, structures, and physical properties (Kim et al., 1999); (Hussain et al., 2019).

Application in Chiral Intermediates for Antidepressant Drugs

Y. Choi et al. (2010) investigated the use of a similar compound, 3-Chloro-1-phenyl-1-propanol, as a chiral intermediate in antidepressant drug synthesis, using Saccharomyces cerevisiae reductase for its asymmetric synthesis with high enantioselectivity (Y. Choi et al., 2010).

Chemical Reactivity and Potential Applications

The molecular electrostatic potential and frontier orbitals of compounds like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one have been calculated to identify chemically active sites, hinting at potential applications based on their chemical reactivity. These properties are crucial in understanding how such compounds interact in various chemical environments (Satheeshkumar et al., 2017).

properties

IUPAC Name |

3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-14-7-11(8-15(18)9-14)4-5-16(20)13-3-1-2-12(6-13)10-19/h1-3,6-9H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUBEFBRCSMWRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644941 |

Source

|

| Record name | 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone | |

CAS RN |

898750-25-9 |

Source

|

| Record name | 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.